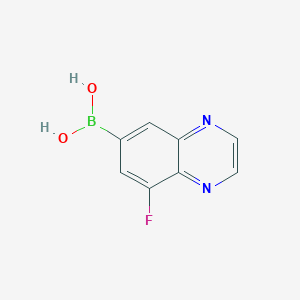
8-Fluoroquinoxalin-6-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoroquinoxalin-6-ylboronic acid is a boronic acid derivative with the molecular formula C9H7BFNO2. This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the fluorine atom in the quinoxaline ring enhances its chemical properties, making it a valuable compound in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoroquinoxalin-6-ylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the quinoxaline ring, which can be achieved through the condensation of o-phenylenediamine with a suitable diketone.
Boronic Acid Formation: The final step involves the formation of the boronic acid group. This can be achieved through the reaction of the fluorinated quinoxaline with a boron-containing reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and the use of efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
8-Fluoroquinoxalin-6-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The fluorine atom in the quinoxaline ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Corresponding phenols.
Substitution: Substituted quinoxalines.
Aplicaciones Científicas De Investigación
8-Fluoroquinoxalin-6-ylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of 8-Fluoroquinoxalin-6-ylboronic acid is primarily related to its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. Additionally, the fluorine atom in the quinoxaline ring can influence the electronic properties of the compound, enhancing its reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Fluoroquinolin-8-ylboronic acid
- 8-Fluoroquinoline-6-boronic acid
- 6-Fluoro-8-quinolinylboronic acid
Uniqueness
8-Fluoroquinoxalin-6-ylboronic acid is unique due to the presence of both the fluorine atom and the boronic acid group in the quinoxaline ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in organic synthesis and scientific research.
Propiedades
Fórmula molecular |
C8H6BFN2O2 |
|---|---|
Peso molecular |
191.96 g/mol |
Nombre IUPAC |
(8-fluoroquinoxalin-6-yl)boronic acid |
InChI |
InChI=1S/C8H6BFN2O2/c10-6-3-5(9(13)14)4-7-8(6)12-2-1-11-7/h1-4,13-14H |
Clave InChI |
ZOILZRLVFYMNNI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=NC=CN=C2C(=C1)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


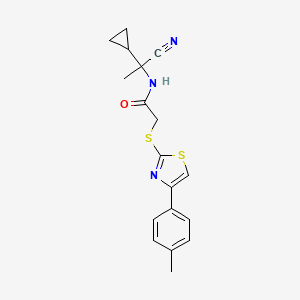


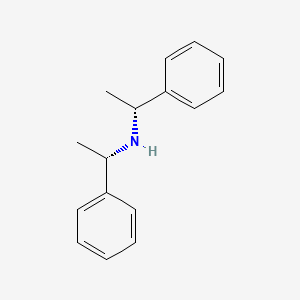
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13350233.png)
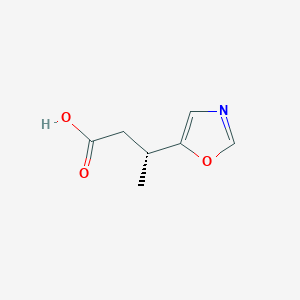
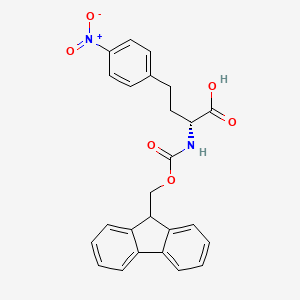
![8-methyl-5-phenyl-1,3,8,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,9-tetraen-11-ol](/img/structure/B13350242.png)

![2-(Benzo[b]thiophen-5-yl)propan-1-amine](/img/structure/B13350264.png)

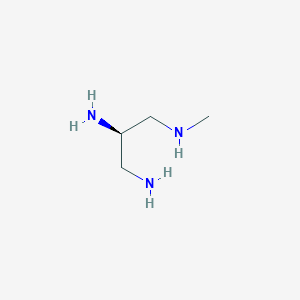
![Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate](/img/structure/B13350282.png)

